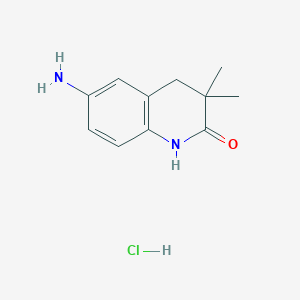

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

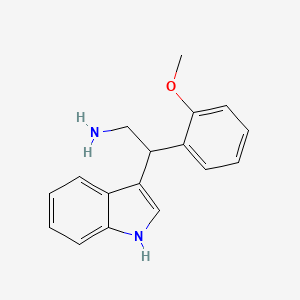

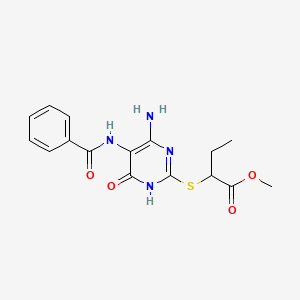

The synthesis of similar compounds, such as “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”, has been reported. An endeavor has been made towards the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as “6-Amino-1,3-dimethyluracil”, has been reported. The molecular formula is C6H9N3O2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as “6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione”, have been studied. It is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- A study by Williamson and Ward (2005) explored the reactivity of the double bond in the heterocyclic ring of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, demonstrating its potential in yielding various derivatives through chlorination, epoxidation, and oxymercuration processes (Williamson & Ward, 2005).

- Elkholy and Morsy (2006) reported the synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, indicating the compound’s versatility in synthetic chemistry (Elkholy & Morsy, 2006).

Spectral Characterization and Methodology

- Siddekha, Azzam, and Pasha (2014) described the synthesis of 2-amino-3-cyano-4-aryl-5-oxo-7,7-dimethyl-1,4,6,8-tetrahydroquinolines, highlighting the operational simplicity and environmental benefits of their methodology, which could be relevant for environmental and green chemistry research (Siddekha, Azzam, & Pasha, 2014).

Crystal Structure Analysis

- Ullah and Stoeckli-Evans (2021) crystallized a related compound as a hydrochloride salt and conducted a structural analysis, which could inform research on crystallography and material sciences (Ullah & Stoeckli-Evans, 2021).

Intramolecular Charge Transfer Studies

- Park et al. (2014) studied the intramolecular charge-transfer dynamics of a planar analogue of 1,2,3,4-tetrahydroquinoline, contributing to the understanding of photochemical processes in similar compounds (Park et al., 2014).

Bioactivity Research

- Glushkov et al. (2006) investigated hydrochlorides of certain 1,2,3,4-tetrahydroquinoline derivatives for anticoagulant activity, highlighting the compound's potential in pharmacological research (Glushkov et al., 2006).

Antifungal Activity Exploration

- Surikova et al. (2010) synthesized amides and hydrazides from the isoquinoline series and found them to exhibit antifungal activity, indicating the compound's relevance in medicinal chemistry and drug discovery (Surikova et al., 2010).

Propriétés

IUPAC Name |

6-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBTWSVVBUYWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)N)NC1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)

![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2463423.png)

![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)

![N-[4-(benzyloxy)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2463430.png)

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)